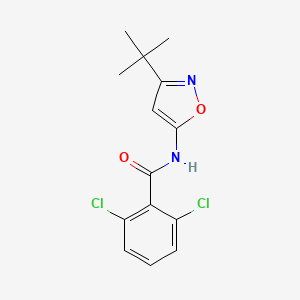

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide

Description

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide is a benzamide derivative featuring a substituted 1,2-oxazole ring. The oxazole moiety is substituted with a tert-butyl group at position 3, while the benzamide ring contains chlorine atoms at the 2- and 6-positions.

Properties

CAS No. |

82558-85-8 |

|---|---|

Molecular Formula |

C14H14Cl2N2O2 |

Molecular Weight |

313.2 g/mol |

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)10-7-11(20-18-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,19) |

InChI Key |

QMLZYCVCEZYIBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dichlorobenzamide typically involves the formation of the isoxazole ring followed by the introduction of the tert-butyl group and the dichlorobenzamide moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The tert-butyl group can be introduced via alkylation reactions, and the dichlorobenzamide moiety can be attached through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dichlorobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The dichlorobenzamide moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)

- Structural Differences :

- Benzamide substituents : Isoxaben has 2,6-dimethoxy groups vs. 2,6-dichloro in the target compound. Methoxy groups are electron-donating, while chlorine atoms are electron-withdrawing, altering electronic density and binding interactions.

- Oxazole substituents : Isoxaben features a 1-ethyl-1-methylpropyl group, which is less sterically bulky than the tert-butyl group in the target compound.

- Biological Activity : Isoxaben is a well-characterized CBI, disrupting cellulose synthesis in plants like Setaria viridis and Sorghum . The dichloro substitution in the target compound may enhance binding affinity to cellulose synthase due to stronger electron-withdrawing effects, though this remains speculative without direct data.

- Physicochemical Properties :

- Lipophilicity : The tert-butyl group and chlorine atoms increase hydrophobicity (higher logP) compared to isoxaben’s methoxy groups.

- Solubility : Isoxaben’s dimethoxy groups likely confer better aqueous solubility than the dichloro-tert-butyl analog.

2,6-Dichlorobenzonitrile (DCB)

- Structural Differences : DCB lacks the oxazole ring and benzamide linkage, instead being a benzonitrile derivative.

- Functional Implications: Despite structural dissimilarity, DCB is a known CBI, suggesting that the 2,6-dichloro motif alone may contribute to inhibitory activity. The benzamide-oxazole scaffold in the target compound could offer improved metabolic stability or tissue penetration .

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide

- Structural Differences : Fluorine replaces chlorine at the benzamide 2- and 6-positions.

- Electronic Effects : Fluorine’s higher electronegativity and smaller atomic radius may reduce steric hindrance and alter hydrogen-bonding interactions compared to chlorine.

- Bioavailability : Fluorinated analogs often exhibit enhanced membrane permeability but may suffer from reduced binding affinity due to weaker van der Waals interactions .

Tabulated Comparison of Key Properties

| Compound Name | Benzamide Substituents | Oxazole Substituent | logP (Predicted) | Biological Activity |

|---|---|---|---|---|

| N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide | 2,6-Cl | 3-tert-butyl | ~3.8 | Potential CBI (theoretical) |

| Isoxaben | 2,6-OCH₃ | 3-(1-ethyl-1-methylpropyl) | ~2.5 | Confirmed CBI |

| DCB | N/A (benzonitrile) | N/A | ~2.9 | Confirmed CBI |

| N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide | 2,6-F | 3-tert-butyl | ~3.2 | Unknown (structural analog) |

Note: logP values are estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and applications in various fields.

Chemical Structure

The chemical structure of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide can be represented as follows:

This structure features a dichlorobenzamide moiety and an oxazole ring, which are crucial for its biological activity.

The biological activity of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with oxazole rings often exhibit antimicrobial properties due to their ability to disrupt cellular processes in microorganisms. The specific mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival.

- Disruption of Membrane Integrity : It can affect the integrity of microbial cell membranes, leading to cell lysis.

- Modulation of Gene Expression : The presence of the oxazole group may influence gene transcription related to stress responses in bacteria.

Antimicrobial Activity

A study assessing the antimicrobial properties of various oxazole derivatives found that compounds similar to N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide exhibited significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Klebsiella pneumoniae | 32 |

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Cytotoxicity Studies

Cytotoxicity assays were conducted using standard cell lines (e.g., L929 and A549). The results indicated varying degrees of cytotoxic effects depending on concentration:

| Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 200 | 68 | 73 |

| 100 | 92 | 88 |

| 50 | 96 | 97 |

| 25 | 91 | 118 |

At lower concentrations (≤50 µM), the compound showed minimal cytotoxicity while promoting cell viability in some cases.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide against resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin, suggesting its potential as an alternative treatment option.

Case Study 2: Agricultural Applications

The compound has been explored for use as an herbicide due to its ability to inhibit plant growth by disrupting specific biochemical pathways. Field trials indicated effective control over several weed species without significant phytotoxicity to crops.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.